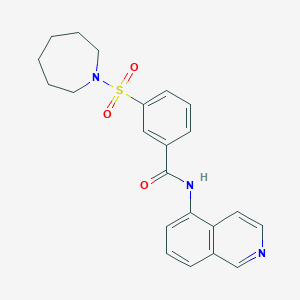

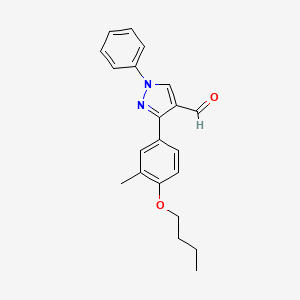

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AZD-3965 and belongs to the class of sulfonylureas. The compound has been synthesized through various methods and has shown promising results in scientific research.

Applications De Recherche Scientifique

Rh(III)-Catalyzed C-H Activation/Cycloaddition

An unprecedented Rh(III)-catalyzed C–H activation/cycloaddition process was reported for the selective synthesis of spiro dihydroisoquinolinones and furan-fused azepinones. This process features simple starting materials, mild conditions, and high efficiency, making it a notable method for synthesizing biologically interesting heterocycles (Cui, Zhang, & Wu, 2013).

Synthesis and Evaluation of Topoisomerase I Inhibitory Activity

A study on benzo[3,4]azepino[1,2-b]isoquinolinones designed as constraint forms of 3-arylisquinolines aimed at inhibiting topoisomerase I (topo I) reveals the synthetic approach and evaluation of these compounds. Despite potent cytotoxicity, their effects were not linked to topo I inhibition, which was attributed to the non-planar conformation of the compounds (Van et al., 2011).

Metal-Free Oxidative Ring-Expansion for Benzo[b]azepines

A novel, general, mild, and metal-free oxidative ring expansion tandem reaction presented a straightforward method to synthesize Benzo[b]azepines, important structural motifs for the pharmaceutical industry (Stockerl, Danelzik, Piekarski, & García Mancheño, 2019).

Copper-Mediated Oxidative Coupling for Spirosuccinimides Synthesis

A Cu(OAc)2/Cy2NMe-mediated oxidative direct coupling methodology developed for benzamides with maleimides leads to the formation of isoindolone-incorporated spirosuccinimides, showing significant interest in medicinal chemistry (Miura, Hirano, & Miura, 2015).

Synthesis of Novel PARP-1 Inhibitors

Research on novel compounds as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) highlights the design, synthesis, and evaluation of tricyclic inhibitors with significant anticancer chemopotentiating activity. These findings underline the therapeutic potential of conformationally locked benzamide cores in interacting specifically with the PARP-1 protein (Koch et al., 2002).

Propriétés

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-isoquinolin-5-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c26-22(24-21-10-6-8-18-16-23-12-11-20(18)21)17-7-5-9-19(15-17)29(27,28)25-13-3-1-2-4-14-25/h5-12,15-16H,1-4,13-14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYLUDPTWAUEAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4-difluorobenzamide](/img/structure/B2768041.png)

![N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2768044.png)

![6-(4-Fluorophenyl)-2-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2768051.png)

![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2768055.png)

![4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol](/img/structure/B2768060.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2768061.png)